Dapoxetine-d6 Hydrochloride

Overview

Description

Dapoxetine-d6 Hydrochloride is a deuterium-labeled version of Dapoxetine Hydrochloride, a selective serotonin reuptake inhibitor. It is primarily used in the treatment of premature ejaculation. The deuterium labeling is used for research purposes, particularly in pharmacokinetic studies to track the drug’s behavior in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dapoxetine-d6 Hydrochloride involves the introduction of deuterium atoms into the Dapoxetine molecule. One method involves the use of chiral auxiliary (S)-tert-butanesulfinamide, which provides high diastereoselectivity and convenient cleavage of the N-tert-butanesulfinyl group. The synthesis is concise, mild, and easy to perform, resulting in excellent yield and stereoselectivity .

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes as laboratory synthesis but on a larger scale. The process includes the preparation of the deuterium-labeled intermediate, followed by its conversion to the final product through a series of chemical reactions. The stability and solubility of the final product are crucial factors in the industrial production process .

Chemical Reactions Analysis

Types of Reactions: Dapoxetine-d6 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deuterium-labeled alcohols.

Scientific Research Applications

Dapoxetine-d6 Hydrochloride is widely used in scientific research, particularly in the following fields:

Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Dapoxetine in various chemical environments.

Biology: Employed in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of Dapoxetine in biological systems.

Medicine: Used in clinical research to understand the efficacy and safety of Dapoxetine in treating premature ejaculation.

Industry: Utilized in the development of new formulations and drug delivery systems for Dapoxetine.

Mechanism of Action

Dapoxetine-d6 Hydrochloride exerts its effects by inhibiting the reuptake of serotonin in the neuronal synapses, thereby increasing the levels of serotonin in the synaptic cleft. This action potentiates serotonin activity, which is believed to play a crucial role in delaying ejaculation. The central ejaculatory neural circuit, comprising spinal and cerebral areas, forms a highly interconnected network that is modulated by serotonin .

Comparison with Similar Compounds

Fluoxetine Hydrochloride: Another selective serotonin reuptake inhibitor used primarily as an antidepressant.

Sertraline Hydrochloride: A selective serotonin reuptake inhibitor used to treat depression, anxiety disorders, and other conditions.

Paroxetine Hydrochloride: A selective serotonin reuptake inhibitor used to treat depression, anxiety disorders, and other conditions.

Uniqueness of Dapoxetine-d6 Hydrochloride: this compound is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference that allows for precise tracking of the drug’s behavior in the body. Additionally, Dapoxetine is specifically approved for the treatment of premature ejaculation, unlike other selective serotonin reuptake inhibitors that are primarily used as antidepressants .

Biological Activity

Dapoxetine-d6 hydrochloride is a deuterated form of dapoxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI) primarily indicated for the treatment of premature ejaculation (PE) in men. The deuteration of dapoxetine allows researchers to study its pharmacokinetics and metabolic pathways without significantly altering its pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and relevant research findings.

Dapoxetine functions by selectively inhibiting the reuptake of serotonin at neuronal synapses. This action enhances serotonergic neurotransmission, which is crucial for its therapeutic effects in managing PE. The inhibition of serotonin reuptake leads to increased serotonin levels in the synaptic cleft, thereby prolonging the duration before ejaculation occurs. The biological activity of Dapoxetine-d6 mirrors that of its non-deuterated counterpart, with potential variations in pharmacokinetics due to the presence of deuterium atoms.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to understand how deuteration affects absorption, metabolism, and elimination. Key findings include:

- Absorption : Dapoxetine-d6 is rapidly absorbed following oral administration, reaching peak plasma concentrations within 1 to 2 hours.

- Half-Life : The mean half-life of Dapoxetine-d6 is similar to that of standard dapoxetine, estimated at approximately 1.3 to 1.5 hours for initial elimination and longer for terminal elimination phases .

- Metabolism : The metabolic pathways are influenced by the presence of deuterium, which may result in altered metabolic rates compared to non-deuterated dapoxetine.

Research Findings

Numerous studies have investigated the effectiveness and safety profile of this compound in both clinical and preclinical settings. Below are key findings from various studies:

Clinical Trials

-

Efficacy in Treating PE :

- A double-blind randomized controlled trial (RCT) involving 1067 men demonstrated significant improvements in intravaginal ejaculatory latency time (IELT) with Dapoxetine doses of 30 mg and 60 mg compared to placebo .

- Patient-reported outcomes indicated increased satisfaction with intercourse and reduced ejaculation-related distress .

- Pharmacokinetic Studies :

- Animal Studies :

Summary Table of Key Clinical Studies

| Study | Population | Treatment | Duration | Results |

|---|---|---|---|---|

| McMahon et al. (2012) | 1067 men | Dapoxetine 30 mg or 60 mg vs. placebo | 12 weeks | Significant increase in IELT (p < 0.0001) |

| Buvat et al. (2012) | 1162 men | Dapoxetine 30 mg or 60 mg vs. placebo | 24 weeks | Improved patient-reported outcomes |

| Clement et al. (2007) | Rat models | Intravenous Dapoxetine | Acute treatment | Dose-dependent inhibition of ejaculation |

Properties

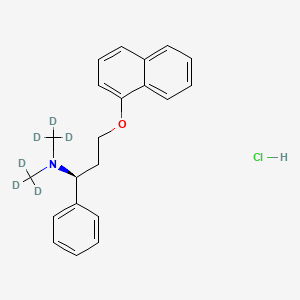

IUPAC Name |

(1S)-3-naphthalen-1-yloxy-1-phenyl-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H/t20-;/m0./s1/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWDIQRWYNMKFM-RURDCJKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N([C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246814-76-5 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246814-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.